molecular formula C19H14F3NO3 B285837 N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B285837
M. Wt: 361.3 g/mol
InChI Key: PRHDEMXOASOIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as MTF, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and pharmacology. MTF is a member of the furan carboxamide family and is known for its unique chemical structure that makes it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to interact with several targets in the body, including ion channels, enzymes, and receptors, which can lead to changes in cellular function and signaling. N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to have a range of biochemical and physiological effects in various systems of the body. In the central nervous system, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to enhance memory and learning in animal models, possibly through its effects on the glutamatergic system. In the cardiovascular system, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to have vasodilatory effects, which may be beneficial in the treatment of hypertension. In the immune system, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several advantages as a research tool, including its unique chemical structure, which makes it a promising candidate for drug development. N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is also relatively easy to synthesize, making it a viable option for large-scale production. However, there are also some limitations associated with the use of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. One area of interest is the development of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the investigation of the effects of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide on different physiological systems, including the endocrine system and the gastrointestinal system. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide and its potential as a research tool in various fields.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves a multistep process that begins with the reaction of 4-methoxybenzoyl chloride and 3-(trifluoromethyl)aniline to form the intermediate N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. The synthesis method of N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been studied for its effects on different physiological systems, including the central nervous system, cardiovascular system, and immune system. In neuroscience, N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been investigated for its potential as a tool for studying the mechanisms underlying learning and memory.

properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-25-15-7-5-14(6-8-15)23-18(24)17-10-9-16(26-17)12-3-2-4-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24)

InChI Key

PRHDEMXOASOIKS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.